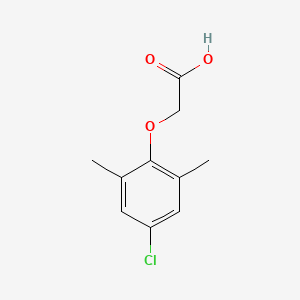

(4-Chloro-2,6-dimethyl-phenoxy)-acetic acid

Description

(4-Chloro-2,6-dimethyl-phenoxy)-acetic acid is a phenoxy acetic acid derivative characterized by a chloro substituent at the 4-position and methyl groups at the 2- and 6-positions of the aromatic ring, linked to an acetic acid moiety via an ether bond. This compound has garnered attention in pharmaceutical research, particularly as a precursor or active component in receptor-targeted therapies. Additionally, it serves as an intermediate in herbicide synthesis, as evidenced by its use in spiroheterocyclic pyrrolidine dione herbicides .

Properties

IUPAC Name |

2-(4-chloro-2,6-dimethylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQUKAZRAFLJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368603 | |

| Record name | (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39944-18-8 | |

| Record name | (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-2,6-dimethylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid typically involves the reaction of 4-chloro-2,6-dimethylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired acetic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like ammonia or alkyl halides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of phenols or alcohols.

Substitution: Formation of substituted phenoxy acetic acids.

Scientific Research Applications

The applications of (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid are related to plant growth regulation and as a chemical intermediate .

This compound

(C10H11ClO3) , also known as 2-(4-chloro-2,6-dimethylphenoxy)acetic acid, is a chemical compound with potential applications in scientific research . Studies indicate its role in plant growth regulation.

Scientific Research Applications

This compound is used in:

- Plant Growth Regulation Studies show that this compound significantly enhances root elongation and biomass in plants.

- Synthesis of Novel Compounds It serves as a chemical intermediate in the synthesis of various novel compounds .

A case study reported liver damage in a farmer exposed to the herbicide MCPA, a related chlorophenoxy herbicide, for six months . The farmer presented with a heterogeneous pattern of liver damage and was treated with methylprednisolone and ursodeoxycholic acid . The patient recovered after treatment and cessation of exposure to the herbicide . This case highlights the importance of studying the toxicological effects of chlorophenoxy compounds .

Synthesis of Thiopyrano[2,3-d]thiazole

Mechanism of Action

The mechanism of action of (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, in plants, it may interfere with hormone signaling pathways, affecting growth and development.

Comparison with Similar Compounds

Pharmacological Agents: S1P1 Receptor Modulators

SAR247799 vs. Siponimod

- SAR247799 : Exhibits a G protein-biased agonism on S1P1, minimizing functional antagonism and desensitization. This results in sustained receptor activation without inducing prolonged lymphopenia, making it advantageous for treating conditions like acute kidney injury (AKI) .

- Siponimod: A non-selective S1P1 modulator that causes significant lymphopenia due to receptor internalization and prolonged lymphocyte sequestration .

Key Difference: SAR247799’s structural backbone, including the 4-chloro-2,6-dimethylphenoxy group, contributes to its biased agonism, whereas siponimod’s structure lacks this substitution pattern, leading to broader receptor effects .

Structural Isomers and Derivatives

2.2.1 (4-Chloro-3,5-dimethylphenoxy)acetic Acid

- Structure : Chloro and methyl groups at the 4-, 3-, and 5-positions.

- Contrast : The altered substitution pattern reduces steric hindrance compared to the 2,6-dimethyl arrangement, possibly affecting binding affinity in biological systems.

2.2.2 (4-Amino-2,6-dimethylphenoxy)acetic Acid

- Structure: Amino group replaces the chloro substituent at the 4-position.

- Impact: Increased polarity and basicity due to the amino group, enhancing solubility but reducing lipophilicity. This modification could shift applications from herbicides (as seen in chloro derivatives) to drug candidates targeting amine-sensitive receptors .

Herbicidal Phenoxy Acetic Acids

2.3.1 MCPA (2-Methyl-4-chlorophenoxyacetic Acid)

- Structure : Methyl at 2-position, chloro at 4-position.

- Application : Broadleaf herbicide with higher selectivity than 2,4-D in cereals and legumes .

- Comparison: The absence of a 6-methyl group in MCPA reduces steric effects, enhancing its mobility in plant tissues compared to (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid derivatives .

2.3.2 2,6-D Acid (2,6-Dichlorophenoxyacetic Acid)

- Structure : Chloro groups at 2- and 6-positions.

Analytical Chemistry Derivatives

4-Chloro-2,6-dimethylphenol

- Role: Intermediate in detecting hypochlorous acid/hypochlorite via derivatization to 4-chloro-2,6-dimethylphenol, with a detection limit of 0.009 mg/L .

- Contrast: The acetic acid moiety in the parent compound enhances water solubility, making it more suitable for pharmaceutical formulations, whereas the phenol form is optimized for chromatographic detection .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

(4-Chloro-2,6-dimethyl-phenoxy)-acetic acid, also known by its chemical formula C10H11ClO3 and CAS number 39944-18-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 216.65 g/mol |

| CAS Number | 39944-18-8 |

| Solubility | Soluble in organic solvents; slightly soluble in water |

Research indicates that this compound exhibits biological activity primarily through its interaction with various molecular targets. Its mechanism is believed to involve:

- Modulation of Plant Hormones : It acts as a plant growth regulator, influencing auxin transport and metabolism.

- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties, potentially inhibiting the growth of certain bacterial strains .

Case Studies and Research Findings

- Plant Growth Regulation :

- Antibacterial Properties :

- Toxicological Studies :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Moderate antibacterial activity | 50 |

| 2,4-Dichlorophenoxyacetic acid | Strong plant growth regulator | 30 |

| 2-Methyl-4-chlorophenoxyacetic acid | Moderate herbicidal activity | 70 |

Q & A

Q. What is a robust synthetic route for laboratory-scale preparation of (4-Chloro-2,6-dimethyl-phenoxy)-acetic acid?

Methodological Answer: A modified esterification approach can be adapted from protocols for structurally similar phenoxyacetic acids. Key steps include:

- Acid activation : React 4-chloro-2,6-dimethylphenol with chloroacetic acid in an alkaline medium (e.g., NaOH) under reflux.

- Etherification : Use sulfuric acid as a catalyst in methanol to promote nucleophilic substitution at the phenolic oxygen .

- Purification : Recrystallize the crude product from ethanol/water mixtures to remove unreacted starting materials.

| Parameter | Condition |

|---|---|

| Solvent system | Methanol-water (4:1 v/v) |

| Reaction time | 4–6 hours at reflux |

| Yield optimization | Monitor pH (8–9) to minimize hydrolysis |

Q. Which chromatographic methods are optimal for separating this compound from structural analogs?

Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) is effective. Use:

- Column : C18 (250 × 4.6 mm, 5 µm).

- Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v) at 1.0 mL/min .

- Retention time : Typically 8–10 minutes under these conditions. Calibrate with reference standards to resolve co-eluting impurities like 4-iodo derivatives .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

Methodological Answer: Combine:

- <sup>1</sup>H NMR : Look for a singlet (δ 2.2–2.4 ppm, 6H, CH3), a multiplet for aromatic protons (δ 6.8–7.2 ppm), and a characteristic acetate methylene (δ 4.6 ppm, 2H).

- FT-IR : Confirm ester C=O stretch (~1740 cm<sup>-1</sup>) and phenolic O-H (broad ~3400 cm<sup>-1</sup> if unreacted phenol remains).

- HRMS : Verify molecular ion [M+H]<sup>+</sup> at m/z 243.055 (theoretical for C10H11ClO3). Cross-reference with databases like NIST .

Advanced Research Questions

Q. How can trace impurities like O-acyl derivatives be quantified in synthesized batches?

Methodological Answer: Use a two-step derivatization protocol adapted from environmental analysis:

- Step 1 : React residual hypochlorous acid (if present) with 2,6-dimethylphenol to form 4-chloro-2,6-dimethylphenol, which is proportional to impurity levels .

- Step 2 : Add iodide to detect chlorine dioxide derivatives, forming 4-iodo analogs .

- Analysis : Quantify via HPLC-UV with a detection limit of 0.009–0.011 mg/L. Use ascorbic acid to quench residual oxidants and stabilize derivatives .

Q. What strategies resolve crystallographic data contradictions in SHELX-refined structures of this compound?

Methodological Answer: For ambiguous electron density in the acetic acid moiety:

Q. How does the 4-chloro substituent influence hydrogen bonding in co-crystals with nitrogen-containing bases?

Methodological Answer: Design co-crystallization experiments with pyridine or imidazole derivatives.

Q. What mitigates <sup>13</sup>C NMR signal overlap in studies of substituent effects on the phenoxy ring?

Methodological Answer:

- High-field NMR : Use 600+ MHz instruments to resolve quaternary carbons (e.g., C-Cl at δ 110–115 ppm).

- 2D techniques : Employ HSQC to correlate ambiguous <sup>13</sup>C signals with <sup>1</sup>H shifts.

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD3 groups) to simplify splitting patterns .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity between in vitro and in vivo models?

Methodological Answer:

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites that may deactivate the compound.

- Protein binding assays : Measure serum albumin affinity (e.g., SPR) to assess bioavailability limitations.

- Dose-response recalibration : Adjust in vitro IC50 values using physiologically based pharmacokinetic (PBPK) modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.